N-[2-(3-hydroxypiperidine-1-carbonyl)phenyl]hept-6-ynamide
Description
N-[2-(3-hydroxypiperidine-1-carbonyl)phenyl]hept-6-ynamide is a complex organic compound that features a piperidine ring, a phenyl group, and an alkyne chain
Properties
IUPAC Name |
N-[2-(3-hydroxypiperidine-1-carbonyl)phenyl]hept-6-ynamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c1-2-3-4-5-12-18(23)20-17-11-7-6-10-16(17)19(24)21-13-8-9-15(22)14-21/h1,6-7,10-11,15,22H,3-5,8-9,12-14H2,(H,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUUNDKYWDGJGLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCCC(=O)NC1=CC=CC=C1C(=O)N2CCCC(C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-hydroxypiperidine-1-carbonyl)phenyl]hept-6-ynamide typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the hydrogenation of 3-hydroxypyridine using a rhodium catalyst (5% Rh/C) to form 3-hydroxypiperidine . This intermediate is then reacted with phenyl isocyanate to form the N-(3-hydroxypiperidine-1-carbonyl)phenyl derivative. The final step involves the coupling of this intermediate with hept-6-ynoic acid using standard peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, biocatalysis using engineered enzymes could be explored to achieve more sustainable and cost-effective production .
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-hydroxypiperidine-1-carbonyl)phenyl]hept-6-ynamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the piperidine ring can be oxidized to form a ketone.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (pyridinium chlorochromate) and KMnO4 (potassium permanganate).
Reduction: Hydrogenation using Pd/C (palladium on carbon) or Lindlar’s catalyst for partial reduction.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Formation of N-[2-(3-oxopiperidine-1-carbonyl)phenyl]hept-6-ynamide.
Reduction: Formation of N-[2-(3-hydroxypiperidine-1-carbonyl)phenyl]hept-6-enamide or N-[2-(3-hydroxypiperidine-1-carbonyl)phenyl]heptane.
Substitution: Formation of various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
N-[2-(3-hydroxypiperidine-1-carbonyl)phenyl]hept-6-ynamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs targeting neurological disorders.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(3-hydroxypiperidine-1-carbonyl)phenyl]hept-6-ynamide involves its interaction with specific molecular targets. The piperidine ring can mimic the structure of natural neurotransmitters, allowing the compound to bind to and modulate the activity of certain receptors in the nervous system. The phenyl and alkyne groups can further enhance its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
N-[2-(3-hydroxypiperidine-1-carbonyl)phenyl]but-2-ynamide: Similar structure but with a shorter alkyne chain.
N-[2-(3-hydroxypiperidine-1-carbonyl)phenyl]oct-7-ynamide: Similar structure but with a longer alkyne chain.
N-[2-(3-hydroxypiperidine-1-carbonyl)phenyl]prop-2-ynamide: Similar structure but with a propynyl group instead of a heptynyl group.
Uniqueness
N-[2-(3-hydroxypiperidine-1-carbonyl)phenyl]hept-6-ynamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the alkyne chain allows for additional functionalization and derivatization, making it a versatile intermediate in organic synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
